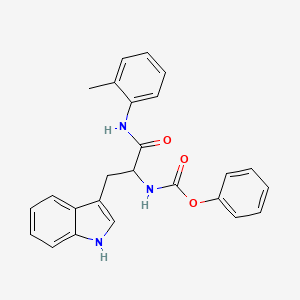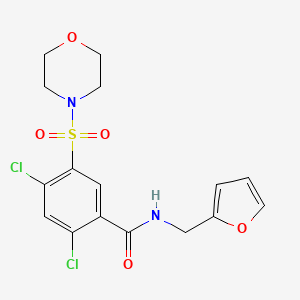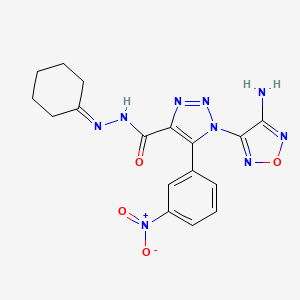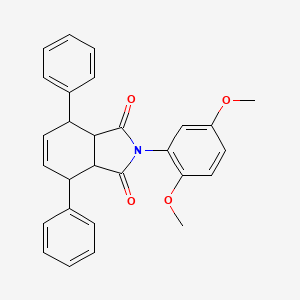
N-(2-methylphenyl)-Nalpha-(phenoxycarbonyl)tryptophanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-メチルフェニル)-Nα-(フェノキシカルボニル)トリプトファンアミドは、様々な科学研究分野で関心を集めている複雑な有機化合物です。この化合物は、フェノキシカルボニル基と2-メチルフェニル基で置換されたトリプトファンアミド骨格を含む独自の構造によって特徴付けられています。これらの官能基の存在は、化合物に明確な化学的および生物学的特性を付与します。
準備方法
合成経路と反応条件
N-(2-メチルフェニル)-Nα-(フェノキシカルボニル)トリプトファンアミドの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路の1つは、トリプトファンのアミノ基を保護することから始まり、その後、フェニルクロロホルメートとの反応によりフェノキシカルボニル基を導入します。最後のステップは、適切な条件下(例えば、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤と、N,N-ジメチルアミノピリジン(DMAP)などの触媒の存在下)で、保護されたトリプトファン誘導体を2-メチルフェニルアミンとカップリングすることです。
工業的製造方法
この化合物の工業的製造は、同様の合成経路を伴う場合がありますが、より大規模に行われます。プロセスは収率と純度を最適化し、反応条件を正確に制御するために、多くの場合、自動化システムを導入します。再結晶化やクロマトグラフィーなどの精製ステップは、最終生成物が必要な仕様を満たすことを保証するために用いられます。
化学反応の分析
反応の種類
N-(2-メチルフェニル)-Nα-(フェノキシカルボニル)トリプトファンアミドは、次のような様々な化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化することができ、酸化された誘導体の形成につながります。
還元: 水素化アルミニウムリチウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの試薬を用いて還元反応を行うことができ、化合物の還元型が生成されます。
置換: フェノキシカルボニル基は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化アルミニウムリチウム。
置換: 塩基の存在下でのアミンやチオールなどの求核剤。
生成される主な生成物
酸化: 官能基が変化した酸化された誘導体。
還元: 官能基が水素化された還元型。
置換: フェノキシカルボニル基を新しい官能基に置き換えた置換された誘導体。
科学的研究の応用
N-(2-メチルフェニル)-Nα-(フェノキシカルボニル)トリプトファンアミドは、科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生物学的巨大分子との潜在的な相互作用について研究されています。
医学: 抗炎症作用や抗がん作用を含む、潜在的な治療効果について調査されています。
工業: 新規材料の開発や医薬品の合成における前駆体として利用されています。
作用機序
N-(2-メチルフェニル)-Nα-(フェノキシカルボニル)トリプトファンアミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性を調節する可能性があります。フェノキシカルボニル基は、酵素の活性部位と相互作用することができ、一方、トリプトファンアミド骨格は、タンパク質標的への結合を促進する可能性があります。これらの相互作用は、細胞経路の改変につながり、化合物の生物学的効果に貢献する可能性があります。
類似化合物との比較
類似化合物
- N-(2-メチルフェニル)-Nα-(フェノキシカルボニル)グリシンアミド
- N-(2-メチルフェニル)-Nα-(フェノキシカルボニル)アラニンアミド
- N-(2-メチルフェニル)-Nα-(フェノキシカルボニル)バリンアミド
独自性
N-(2-メチルフェニル)-Nα-(フェノキシカルボニル)トリプトファンアミドは、他の類似化合物と比較して明確な生物学的特性を付与するトリプトファンアミド骨格の存在により、独自です。
特性
分子式 |
C25H23N3O3 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
phenyl N-[3-(1H-indol-3-yl)-1-(2-methylanilino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C25H23N3O3/c1-17-9-5-7-13-21(17)27-24(29)23(28-25(30)31-19-10-3-2-4-11-19)15-18-16-26-22-14-8-6-12-20(18)22/h2-14,16,23,26H,15H2,1H3,(H,27,29)(H,28,30) |
InChIキー |
JKDOSSDQZVGBRR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B11536032.png)

![4-{[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzoic acid](/img/structure/B11536040.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1H-benzimidazol-2-ylmethylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11536042.png)
![N-(2-fluorophenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11536046.png)
![2-[(3-chlorobenzyl)sulfanyl]-N'-{(E)-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11536058.png)
![3-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11536063.png)

![N'-[(E)-[2-(Benzyloxy)-5-bromophenyl]methylidene]-4-nitrobenzohydrazide](/img/structure/B11536065.png)
![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11536071.png)
![Ethyl 2-benzyl-7-bromo-8-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole-10-carboxylate](/img/structure/B11536076.png)
![3,4-dibromo-2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol](/img/structure/B11536083.png)
![4-methyl-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11536090.png)
